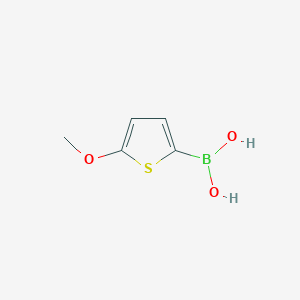

(5-Methoxythiophen-2-yl)boronic acid

Description

Contextual Significance of Thiophene (B33073) Boronic Acids in Organic Synthesis

Thiophene boronic acids are a class of heteroarylboronic acids that have become indispensable tools in organic synthesis. The thiophene motif is a core structure in numerous pharmaceuticals, agrochemicals, and organic materials, and the ability to readily incorporate this ring system into larger molecules is of paramount importance. Thiophene boronic acids serve as key precursors for this purpose, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. rsc.orgenaminestore.com

This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or vinyl halides or triflates. vulcanchem.com The reaction is prized for its mild conditions, high functional group tolerance, and generally high yields, making it a favored method for creating biaryl and other conjugated systems. rsc.orgvulcanchem.com For instance, researchers have successfully used thiophene boronic acids in the synthesis of novel dyes and bioactive molecules. rsc.org

However, the reactivity and stability of thiophene boronic acids can be influenced by the substituents on the thiophene ring. For example, the presence of an electron-withdrawing group like a formyl group can affect the efficiency of the Suzuki-Miyaura coupling. rsc.org Conversely, electron-donating groups, such as the methoxy (B1213986) group in (5-Methoxythiophen-2-yl)boronic acid, can also modulate the reactivity and solubility of the compound, influencing the choice of catalyst, base, and reaction conditions to achieve optimal results. rsc.org The strategic use of substituted thiophene boronic acids allows chemists to fine-tune the electronic and steric properties of the target molecules, which is crucial in fields like materials science and medicinal chemistry.

A notable application of this compound is in the synthesis of complex heterocyclic structures. In one example, the pinacol (B44631) ester of this compound was used in a Suzuki cross-coupling reaction with 5,6-dichloropyrazine-2,3-dicarbonitrile. rsc.org This reaction, catalyzed by a palladium complex (Pd2(dba)3) with a specialized phosphine (B1218219) ligand (SPhos), proceeded in a tetrahydrofuran (B95107) (THF) and water mixture with cesium carbonate as the base at 65°C to yield 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile. rsc.org Another study reported an 83% yield for the Suzuki-Miyaura coupling of 5-methoxythiophen-2-yl boronic acid under palladium catalysis. These examples underscore the utility of this specific boronic acid in constructing intricate molecular architectures that are of interest for advanced materials and bioimaging applications.

Overview of Boron Chemistry in Modern Synthetic Methodologies

The broader field of boron chemistry provides the foundation for the utility of compounds like this compound. Boron-containing reagents, particularly boronic acids and their esters, have become mainstays in modern organic synthesis due to their unique properties and versatile reactivity. vulcanchem.comgoogle.com First synthesized in 1860, the application of boronic acids has expanded dramatically, largely because they are generally stable, easy to handle, and exhibit low toxicity. vulcanchem.com

A key feature of boronic acids is the Lewis acidic nature of the boron atom, which has an empty p-orbital. This allows it to readily interact with nucleophiles, a property that is central to its role in many chemical transformations. vulcanchem.com The most significant of these is the Suzuki-Miyaura cross-coupling reaction, which has become one of the most powerful methods for forming carbon-carbon bonds. vulcanchem.com This reaction involves a catalytic cycle with a palladium catalyst and typically includes steps of oxidative addition, transmetalation (where the organic group from the boron atom is transferred to the palladium center), and reductive elimination to form the final product. vulcanchem.com

Beyond the Suzuki-Miyaura reaction, boron chemistry encompasses a wide range of other important transformations. These include the Chan-Lam coupling for forming carbon-heteroatom bonds, the Petasis borono-Mannich reaction for synthesizing amino acids, and hydroboration-oxidation for the anti-Markovnikov hydration of alkenes. google.com The stability and reactivity of boronic acids can be modulated through the use of protecting groups, such as the formation of boronic esters (e.g., pinacol esters), which can enhance stability and solubility. rsc.org

The synthesis of boronic acids themselves can be achieved through several methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate (B1201080) at low temperatures. vulcanchem.com Other methods include the transition metal-catalyzed borylation of aryl halides or the direct C-H borylation of aromatic rings, which are more atom-economical approaches. vulcanchem.com The continued development of new synthetic methods and the exploration of the reactivity of novel boronic acids, including functionalized heteroaryl derivatives like this compound, ensure that boron chemistry will remain a vibrant and essential area of chemical research. vulcanchem.comgoogle.com

Propriétés

IUPAC Name |

(5-methoxythiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODNCJSCAOATOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610814 | |

| Record name | (5-Methoxythiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-21-8 | |

| Record name | B-(5-Methoxy-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methoxythiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Methoxythiophen 2 Yl Boronic Acid in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

(5-Methoxythiophen-2-yl)boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govwikipedia.org These reactions, particularly the Suzuki-Miyaura coupling, are prized for their mild conditions, tolerance of various functional groups, and the use of environmentally benign organoboron compounds. nih.govwikipedia.org The methoxy (B1213986) group on the thiophene (B33073) ring can influence the electronic properties of the boronic acid, which in turn can affect reaction rates and yields.

The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron compound, such as this compound, with an organohalide. wikipedia.org The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

The general reaction scheme is as follows:

R¹-X + R²-B(OH)₂ → R¹-R² (in the presence of a Palladium catalyst and a base) wikipedia.org

Where R¹ is an aryl or vinyl group, X is a halide, and R²-B(OH)₂ is the boronic acid.

This process has been instrumental in synthesizing a wide array of complex molecules, including pharmaceuticals and natural products. nih.gov

The catalytic cycle commences with the oxidative addition of an organohalide to a palladium(0) complex. libretexts.orgharvard.edu This step, often the rate-determining one, involves the palladium center inserting itself into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.orgchemrxiv.orgharvard.edu The reactivity of the organohalide in this step typically follows the order: I > OTf > Br >> Cl. libretexts.orgharvard.edu The initial product of this addition is a cis-complex, which often rapidly isomerizes to the more stable trans-complex. harvard.edu For reactions involving this compound, this step would see the coupling partner (an aryl or vinyl halide) adding to the Pd(0) catalyst.

Transmetalation is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.orgnih.gov This process requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the arylpalladium(II) halide intermediate. libretexts.orgorganic-chemistry.org

Two main pathways for transmetalation have been debated:

The Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate [R-B(OH)₃]⁻. This activated species then reacts with the palladium(II) halide complex. nih.govresearchgate.net

The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide to form a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid. nih.govresearchgate.net

Recent studies suggest that the dominant pathway can be influenced by the reaction conditions, including the solvent and the presence of phase-transfer catalysts. nih.govnih.gov For this compound, the electron-donating methoxy group may enhance the nucleophilicity of the thiophene ring, potentially influencing the rate of this transfer step.

The final step in the catalytic cycle is reductive elimination. wikipedia.orglibretexts.org In this stage, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the final product. youtube.com This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org The reductive elimination typically proceeds with retention of stereochemistry. wwjmrd.com

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling. Ligands can influence the catalyst's stability, solubility, and reactivity in each step of the catalytic cycle. nih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. libretexts.org

For instance, dialkylbiaryl phosphine ligands like XPhos have been shown to be highly effective for coupling heteroaryl chlorides with thiophene boronic acids, overcoming issues like slow transmetalation and protodeboronation that can occur in polar solvents. nih.gov The use of specific ligands can expand the scope of the reaction to include less reactive coupling partners and allow for reactions to proceed under milder conditions, such as at room temperature. organic-chemistry.orgnih.gov The development of chiral ligands has also enabled the asymmetric synthesis of axially chiral biaryls. nih.govresearchgate.net

| Ligand | Typical Application/Advantage | Reference |

|---|---|---|

| Triphenylphosphine (PPh₃) | Widely used, foundational ligand for Suzuki reactions. | libretexts.org |

| XPhos | Effective for coupling heteroaryl chlorides with thiophene boronic acids, high efficiency. | nih.gov |

| Pd(P(o-Tol)₃)₂ | Optimal for maintaining Z-olefin geometry and achieving high yields. | organic-chemistry.org |

| KenPhos | Used in asymmetric Suzuki-Miyaura processes to produce axially chiral biaryls. | nih.gov |

The choice of solvent and base significantly impacts the efficiency of the Suzuki-Miyaura reaction. hes-so.chresearchgate.net The base is essential for the activation of the boronic acid in the transmetalation step. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). nih.govresearchgate.net The strength and solubility of the base can affect reaction rates and yields.

Solvents play multiple roles, including dissolving reactants and catalysts, and influencing the reaction pathway. hes-so.ch Suzuki reactions are often performed in biphasic systems, such as a mixture of an organic solvent (e.g., dioxane, THF) and water. harvard.eduhes-so.ch This allows for the use of water-soluble inorganic bases. The water-to-organic solvent ratio can be a critical parameter to optimize. hes-so.ch For the coupling of heteroaryl chlorides with thiophene boronic acids, aqueous n-butanol has been found to be an efficient solvent system. nih.gov The use of aqueous media can also be more environmentally friendly. acs.org

| Solvent System | Base | Key Finding/Application | Reference |

|---|---|---|---|

| THF/H₂O | Potassium Fluoride (B91410) (KF) | Gave 95% yield for coupling of o-methylphenylboronic acid with 4-tosyl-2(5H)-furanone. | ysu.am |

| Methanol/H₂O (3:2) | Sodium Hydroxide (NaOH) | Optimal mixed solvent for coupling bromobenzene (B47551) and phenylboronic acid, yielding 96.3%. | researchgate.net |

| Dioxane/H₂O | Potassium Phosphate (K₃PO₄) | Commonly used for coupling aryl bromides with N-methyliminodiacetic acid protected organoboranes. | nih.gov |

| Aqueous n-Butanol | Not specified | Efficient for coupling (hetero)aryl chlorides with thiophene- and furanboronic acids. | nih.gov |

Advanced Applications of 5 Methoxythiophen 2 Yl Boronic Acid in Materials Science and Organic Synthesis

Building Blocks for Advanced Organic Materials

The inherent electronic properties of the 5-methoxythiophene moiety make this boronic acid derivative an exceptional candidate for creating advanced organic materials. The combination of the sulfur-containing heterocycle and the electron-donating methoxy (B1213986) group facilitates the engineering of materials with tailored optical and electronic characteristics.

Development of Conjugated Oligomers and Polymers

(5-Methoxythiophen-2-yl)boronic acid is a pivotal monomer for the synthesis of conjugated polymers through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura polycondensation. researchgate.netrsc.org In this process, the boronic acid functional group reacts with a dihalo-aromatic or heteroaromatic comonomer to form new carbon-carbon bonds, extending the polymer chain.

The inclusion of the 5-methoxythiophene unit into the polymer backbone significantly influences the material's properties. The methoxy group acts as a strong electron-donating group, which increases the highest occupied molecular orbital (HOMO) energy level of the resulting polymer. This electronic modification is crucial for tuning the bandgap and enhancing the solubility and processability of the polymers. The synthesis of regioregular polythiophenes, which is critical for achieving optimal electronic properties, can be precisely controlled using boronic acid-based polymerization methods. nih.gov High molecular weight polymers are successfully synthesized by reacting thiophene-bis(boronic acid) derivatives with various aromatic dibromides. researchgate.netrsc.org

Table 1: Examples of Thiophene-Based Polymer Synthesis via Suzuki Polycondensation

| Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| 2,5-Thiophenebis(boronic acid derivative) | Aryl Dibromide | Palladium(0) with bulky phosphine (B1218219) ligand | Thiophene-containing conjugated polymer | researchgate.netrsc.org |

| 5-Bromo-4-hexylthien-2-yl-MIDA-boronate | Self-condensation | RuPhos or SPhos Pd G3 | Regioregular Poly(3-hexylthiophene) (P3HT) | researchgate.net |

| 2-(5-Bromothiophene-2-yl)-3-hexylthiophene | Self-condensation (via C-H functionalization) | Nickel catalyst with IPr ligand | Poly(2-(thiophene-2-yl)-3-hexylthiophene) | nih.gov |

Application in Organic Electronics and Optoelectronics

Conjugated polymers derived from thiophene-based monomers are at the forefront of organic electronics research due to their potential in creating low-cost, flexible, and lightweight devices. taylorfrancis.comsigmaaldrich.com The polymers synthesized using this compound are particularly relevant for applications such as:

Organic Field-Effect Transistors (OFETs): The electron-rich nature of the methoxy-thiophene unit enhances the p-type (hole-transporting) characteristics of the polymer, which is essential for the active layer in OFETs. The ability to control polymer regioregularity and morphology through careful synthesis leads to improved charge carrier mobility. nih.govsigmaaldrich.com

Organic Photovoltaics (OPVs): In OPV devices, the polymer's HOMO level must be well-matched with the acceptor material to ensure efficient charge separation. The use of this compound allows for precise tuning of the HOMO energy level, maximizing the open-circuit voltage of the solar cell. sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs): By pairing the methoxy-thiophene donor unit with suitable acceptor moieties within the polymer chain, materials with specific emission colors can be designed. The methoxy group helps to lower the bandgap, often pushing emission towards longer wavelengths (red-shift), which is useful for creating full-color displays. taylorfrancis.commdpi.com

The performance of these devices relies heavily on the purity, molecular weight, and structural regularity of the conjugated polymers, all of which can be controlled through modern synthetic methods like Suzuki polycondensation employing boronic acid monomers. researchgate.nettaylorfrancis.com

Precursors for Functional Dyes and Pigments

The unique electronic and optical properties of the 5-methoxythiophene unit make it a valuable component in the design of functional dyes, such as BODIPY (boron-dipyrromethene) dyes. researchgate.net These dyes are known for their high quantum yields, sharp emission peaks, and excellent photostability. nih.govrsc.org The introduction of a thienyl substituent, particularly one bearing an electron-donating group like methoxy, is a key strategy for modulating the dye's properties. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is an efficient method to attach the (5-methoxythiophen-2-yl) group to a halogenated dye core. The electronic properties of thiophenes are often compared to those of a para-methoxy-phenyl ring, indicating their strong electron-donating character. researchgate.net This substitution extends the π-conjugation of the dye, leading to a bathochromic (red) shift in both the absorption and emission spectra. This tunability is highly desirable for applications in bio-imaging, sensors, and as components in dye-sensitized solar cells. researchgate.net

Table 2: Effect of Thienyl Substitution on BODIPY Dye Properties

| BODIPY Core | Substituent Source | Coupling Method | Key Property Change | Reference |

|---|---|---|---|---|

| 3,5-Dichloro-BODIPY | Thienyl boronic acid | Suzuki-Miyaura Coupling | Red-shifts absorption/emission spectra | researchgate.net |

| Brominated 3,5-dithienyl BODIPY | m-Me-CB | Heck Coupling | Further extends conjugation | researchgate.net |

| 3,5-Dichloro-BODIPY | 2-(Tributylstannyl)thiophene | Stille Coupling | Creates dithienyl-substituted BODIPY | researchgate.net |

| Meso-formyl-BODIPY | Formyl-functionalized thiophene (B33073) | Knoevenagel Condensation | Introduces styryl-like thienyl groups | researchgate.net |

Synthetic Intermediates for Complex Molecular Architectures

Beyond materials science, this compound serves as a versatile intermediate for the synthesis of intricate organic molecules, leveraging the predictable and high-yielding nature of the Suzuki-Miyaura cross-coupling reaction.

Construction of Heterobiaryl Systems

Heterobiaryl motifs, which consist of two directly linked heterocyclic rings, are ubiquitous structures in pharmaceuticals, agrochemicals, and organic materials. nih.govdergipark.org.tr The palladium-catalyzed Suzuki-Miyaura reaction between a heteroaryl halide and a heteroaryl boronic acid is one of the most powerful methods for constructing these systems. nih.gov

This compound is an excellent coupling partner for this purpose. It can be efficiently coupled with a wide range of heteroaryl halides (including chlorides, bromides, and iodides) to form thiophene-containing biaryls. The reaction generally proceeds with high yields and tolerates a wide variety of functional groups, making it a highly convergent and flexible synthetic strategy. nih.gov The resulting 5-methoxythiophen-2-yl substituted heterocycles are valuable precursors for further functionalization or as final target molecules with specific biological or physical properties.

Table 3: Representative Suzuki-Miyaura Couplings for Heterobiaryl Synthesis

| Boronic Acid/Ester | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-Thienylboronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ / Na₃PO₄ | 2-(Thiophen-3-yl)pyridine | 81% | nih.gov |

| Furan-2-ylboronic acid | 2-Chloropyridine | Pd(dppf)Cl₂ / Na₃PO₄ | 2-(Furan-2-yl)pyridine | 72% | nih.gov |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Thiophen-2-yl)-6-chloro-2-methoxypyridine | 80% | dergipark.org.tr |

| Phenylboronic acid | 2-Bromo-6-nitro indole | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-6-nitro indole | - | researchgate.net |

Incorporation into Diverse Heterocyclic Frameworks

The utility of this compound extends beyond simple biaryls to the construction of more complex, polycyclic, and pharmacologically relevant heterocyclic frameworks. The Suzuki-Miyaura coupling serves as a key bond-forming step in multi-step syntheses, allowing for the precise installation of the methoxy-thiophene moiety onto a core scaffold. researchgate.net

Strategies for Introducing Methoxythiophene Moieties

The incorporation of methoxythiophene units into organic molecules is a critical step in the synthesis of advanced materials and complex chemical structures. The primary and most versatile strategy for introducing the (5-methoxythiophen-2-yl) moiety is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the thiophene ring of this compound and a variety of organic halides or triflates (R-X). libretexts.org

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of the boronic acid reagent. libretexts.orgnih.gov The general scheme for this transformation involves the reaction of this compound with an organohalide in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Figure 1: General representation of the Suzuki-Miyaura cross-coupling reaction to introduce the 5-methoxythiophene moiety.

The success of the coupling reaction depends on the careful selection of catalysts, ligands, bases, and solvents. Palladium complexes are the most common catalysts, and their reactivity can be tuned with various phosphine ligands. libretexts.org The choice of base is also crucial for the transmetalation step in the catalytic cycle.

Below is a table summarizing typical conditions employed for Suzuki-Miyaura cross-coupling reactions to introduce functionalized thiophene moieties.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Boronic Acid | This compound | Source of the methoxythiophene moiety | libretexts.orgnih.gov |

| Coupling Partner (R-X) | Aryl bromides, aryl chlorides, vinyl halides, aryl triflates | The molecule to be functionalized | nih.govsemanticscholar.org |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation | libretexts.orgrsc.org |

| Ligand | Triphenylphosphine (PPh₃), RuPhos | Stabilizes and activates the palladium catalyst | nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation | nih.govsemanticscholar.org |

| Solvent | Toluene, Dimethylformamide (DMF), Ethanol, Water | Dissolves reactants and facilitates the reaction | nih.govsemanticscholar.org |

| Conditions | Thermal heating or microwave irradiation | Provides energy to overcome the activation barrier | semanticscholar.org |

Recent advancements have focused on developing more efficient and environmentally friendly protocols. This includes the use of highly active palladacycle catalysts and performing the reaction in greener solvents like water or 2-MeTHF (2-Methyltetrahydrofuran). semanticscholar.orgrsc.org Microwave-assisted synthesis has also been shown to significantly accelerate reaction times for Suzuki couplings involving thiophene derivatives. semanticscholar.org The versatility of this strategy allows for the synthesis of a wide range of molecules where the electron-rich 5-methoxythiophene unit can be precisely installed to tune the electronic and optical properties of the final product. Thiophenes, in general, are foundational in materials science and medicinal chemistry, and efficient coupling methods are paramount for further research. nih.gov

Spectroscopic and Computational Approaches in the Study of 5 Methoxythiophen 2 Yl Boronic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of (5-Methoxythiophen-2-yl)boronic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common techniques employed for this purpose, each providing unique insights into the molecular structure.

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number and type of atoms, their connectivity, and their chemical environment. For this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹¹B NMR are used for a comprehensive analysis.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative positions in the molecule. In this compound, three distinct signals are expected: two from the thiophene (B33073) ring protons and one from the methoxy (B1213986) group protons.

The two protons on the thiophene ring (at positions 3 and 4) are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at position 3 will be influenced by the adjacent boronic acid group, while the proton at position 4 is adjacent to the electron-donating methoxy group. This results in distinct chemical shifts. The methoxy group protons will appear as a singlet, typically in the range of 3.5-4.0 ppm. oregonstate.edu The acidic protons of the boronic acid group, -B(OH)₂, often appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature; it may also exchange with D₂O, causing the signal to disappear. unibo.it

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-3 | ~7.0-7.4 | d (doublet) | ~3-4 |

| Thiophene H-4 | ~6.2-6.6 | d (doublet) | ~3-4 |

| Methoxy (-OCH₃) | ~3.9 | s (singlet) | N/A |

| Boronic Acid (-B(OH)₂) | Variable (broad) | s (singlet) | N/A |

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. For this compound, five distinct signals are anticipated: four for the thiophene ring carbons and one for the methoxy carbon.

The carbon atom directly attached to the boron, C2, is typically difficult to observe due to quadrupolar relaxation caused by the boron nucleus. The C5 carbon, attached to the strongly electron-donating methoxy group, is expected to be significantly shielded and appear at a high chemical shift (low ppm value), often in the range of 160-170 ppm. The chemical shift for the methoxy carbon itself is typically found around 55-60 ppm. unibo.it The remaining thiophene carbons, C3 and C4, will have chemical shifts influenced by their position relative to the substituents. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-B) | ~140-150 (often broad or unobserved) |

| C3 | ~125-135 |

| C4 | ~105-115 |

| C5 (C-O) | ~165-175 |

| Methoxy (-OCH₃) | ~55-60 |

Boron-11 NMR (¹¹B NMR) is highly specific for observing the environment around the boron nucleus. The chemical shift in ¹¹B NMR is sensitive to the hybridization and coordination state of the boron atom. For trigonal planar (sp² hybridized) arylboronic acids, the ¹¹B NMR signal typically appears in the range of 28-31 ppm. sdsu.edu In the presence of water or other nucleophiles, boronic acids can exist in equilibrium with their tetrahedral (sp³ hybridized) boronate forms, which resonate at a higher field (lower ppm value). rsc.org For instance, the formation of a boronate ester or a complex with a Lewis base causes a significant upfield shift. rsc.orgraineslab.com The cyclic anhydrides of boronic acids, known as boroxines, generally resonate at a slightly lower field, around 33 ppm. sdsu.edu

While this compound itself is achiral, it can be used to synthesize chiral derivatives, such as boronate esters. Fluorine-19 NMR (¹⁹F NMR) has emerged as a powerful technique for determining the enantiomeric excess of such chiral organoboron compounds. This method involves the derivatization of the chiral boronate with a fluorine-containing chiral resolving agent. The resulting diastereomeric complexes exhibit distinct ¹⁹F NMR signals, allowing for the quantification of each enantiomer. This approach offers high sensitivity and resolution due to the large chemical shift range of ¹⁹F NMR and the absence of background signals in typical organic molecules.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected vibrations include a broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. The B-O stretching vibration is also a key indicator, usually appearing around 1350-1410 cm⁻¹. nist.govresearchgate.net The thiophene ring will exhibit several characteristic bands, including C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1400-1550 cm⁻¹ region, and C-S stretching vibrations at lower wavenumbers. raineslab.com The methoxy group will show a C-O stretching band, typically around 1250 cm⁻¹ and 1050 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Boronic Acid (O-H) | Stretching, H-bonded | 3200-3600 (broad) |

| Thiophene Ring (C-H) | Stretching | ~3100 |

| Thiophene Ring (C=C) | Stretching | ~1400-1550 |

| Boronic Acid (B-O) | Stretching | ~1350-1410 |

| Methoxy (C-O) | Asymmetric Stretching | ~1250 |

| Methoxy (C-O) | Symmetric Stretching | ~1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Typically, under electrospray ionization (ESI) conditions, boronic acids can be analyzed without prior derivatization. rsc.orgscirp.orgscirp.org In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. scirp.orgscirp.org For this compound (molecular formula C₅H₇BO₃S), this would correspond to an m/z value reflecting the loss of a proton.

The fragmentation of boronic acids in mass spectrometry can be complex. Common fragmentation pathways for organic molecules include the cleavage of bonds adjacent to functional groups. libretexts.org For this compound, potential fragmentation could involve the loss of the methoxy group (CH₃O), the boronic acid group (B(OH)₂), or cleavage of the thiophene ring. The analysis is often complicated by the tendency of boronic acids to form boroxines (cyclic anhydrides) or adducts with solvents, which can be minimized by optimizing instrument parameters. rsc.org Techniques like MALDI-MS have also been developed for the analysis of boronic acids, sometimes involving derivatization to form esters for more stable and reliable detection. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, complementing experimental data.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of molecules. Methods like Density Functional Theory (DFT) are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netepstem.net The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netnih.gov For this compound, the oxygen atoms of the methoxy and boronic acid groups, as well as the sulfur atom in the thiophene ring, would be expected to be electron-rich regions.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecules to their lowest energy state. scispace.comarxiv.org This provides theoretical predictions of bond lengths, bond angles, and dihedral angles. For instance, a conformational analysis of (m-carbamoylphenyl)boronic acid using DFT showed good agreement between calculated and experimental structural parameters. epstem.net Similarly, DFT calculations on a related thiophene derivative, 1-(5-(4,5-dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone, were used to optimize its molecular structure. nih.gov

Once the geometry is optimized, vibrational frequencies can be calculated. researchgate.net These theoretical frequencies, when scaled appropriately, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. nih.govejournal.by Such analyses have been performed for similar molecules like 2-methoxythiophene (B42098) and acenaphthene-5-boronic acid. epstem.netnih.gov

Modeling Reaction Mechanisms and Transition States

Computational modeling is instrumental in studying the mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura coupling. Theoretical calculations can be used to map the potential energy surface of a reaction, identifying intermediates and transition state structures. This allows for a detailed understanding of the reaction pathway and the factors that influence its efficiency. While specific modeling of reaction mechanisms for this compound was not found, the general approach is well-established for other boronic acids.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters. For example, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical chemical shifts can then be compared with experimental NMR data to aid in structural elucidation. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.govnih.gov

Conformation Analysis and Intermolecular Interactions

This compound has conformational flexibility, particularly around the C-O bond of the methoxy group and the C-B bond. Computational methods can be used to perform a conformational search to identify the most stable conformers. nih.govmdpi.com This is often done by scanning the potential energy surface as a function of specific dihedral angles. epstem.netepstem.net

Furthermore, computational studies can elucidate intermolecular interactions, such as hydrogen bonding, which are crucial in the solid-state structure and properties of boronic acids. nih.gov Boronic acids are known to form dimers and other supramolecular structures through hydrogen bonds between the boronic acid groups. nih.gov DFT calculations, sometimes with dispersion corrections, can be used to model these interactions and calculate their binding energies, providing insight into the stability of such assemblies. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.